REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:14])[CH2:7][CH2:6]C(=C2SCCCS2)[CH2:4][CH2:3]1.[C:15]([OH:21])([C:17](F)(F)F)=[O:16].OO.[OH-].[Na+].Cl>C(#N)C.ClCCl.O>[CH3:1][C:2]1([CH3:14])[CH2:7][CH2:6][CH:17]([C:15]([OH:21])=[O:16])[CH2:4][CH2:3]1 |f:3.4|
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
CC1(CCC(CC1)=C1SCCCS1)C
|
Name
|
|
Quantity
|
30.5 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
630 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 40° C.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to 0° C.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (100 mL×5)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
was evaporated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(CC1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |